
Tetradecanol
Overview
Description
Tetradecanol (1-tetradecanol, C14H30O) is a saturated 14-carbon fatty alcohol with a molecular weight of 214.39 g/mol. It is a white, waxy solid at room temperature, widely utilized in pharmaceuticals, phase-change materials (PCMs), and biological studies due to its thermal stability, biocompatibility, and amphiphilic properties . Structurally, it consists of a hydroxyl group (-OH) attached to a long aliphatic chain, enabling interactions with polar and nonpolar systems. Key applications include:
- Thermal Energy Storage: As a PCM, this compound (melting point ~38–42°C) is blended with materials like myristic acid or graphene aerogel to enhance heat storage capacity and prevent leakage during phase transitions .
- Drug Delivery: Its solid-liquid phase transition enables controlled drug release systems, such as photothermal-responsive carriers for triptans .
- Biological Roles: Found in plant essential oils (e.g., Angelica dahurica roots) and animal secretions (e.g., Vembur sheep interdigital glands), this compound exhibits antimicrobial activity against pathogens like Prionibacterium acnes .
Scientific Research Applications
Biomedical Applications
1.1 Therapeutic Actions in Periodontitis
Recent studies have highlighted the potential of 1-Tetradecanol complex (1-TDC) as a therapeutic agent in treating periodontal diseases. In a rabbit model of established periodontitis, 1-TDC was applied topically, leading to significant reductions in periodontal inflammation and bone loss compared to control groups. The treatment inhibited inflammatory cell infiltration and osteoclastic activity, suggesting that 1-TDC could effectively manage chronic periodontal disease progression .
Table 1: Effects of 1-Tetradecanol Complex on Periodontal Disease
Parameter | Control Group | 1-TDC Treatment (100 mg/ml) | 1-TDC Treatment (10 mg/ml) |
---|---|---|---|
Macroscopic Inflammation | High | Low | Moderate |
Bone Loss (%) | 30% | 10.1% | 75% |
Osteoclastic Activity | High | Low | Moderate |
1.2 Transfection Efficiency
This compound has been investigated for its role in enhancing transfection efficiency in primary human cells. In studies comparing various transfection reagents, this compound-based formulations demonstrated lower cytotoxicity while maintaining high transfection rates, making it a valuable component in gene therapy applications .
Material Science Applications
2.1 Phase Change Materials (PCMs)
This compound is recognized for its application in phase change materials due to its high thermal energy storage capacity and low undercooling properties. Recent research developed this compound/graphene aerogel composites that exhibit excellent thermal reliability and stability. These composites are promising for use in thermal energy storage systems, where they can efficiently store and release heat .
Table 2: Thermal Properties of this compound Composites
Composite Type | Latent Heat (kJ/kg) | Thermal Conductivity (W/m·K) |
---|---|---|
Pure this compound | ~200 | Low |
This compound/Graphene Aerogel (5% GA) | ~195 | Improved |
This compound/Ethylenediamine-GA | Higher than pure TD | Higher than pure TD |
Chemical Properties and Studies
3.1 Oxidation Studies
Research has shown that this compound is oxidized at a rate significantly lower than mid-range alcohols, indicating its stability under certain conditions. This property is beneficial for applications requiring long-lasting performance without degradation .
3.2 Langmuir Film Studies
This compound has been studied within Langmuir films at the air/water interface, providing insights into its molecular behavior and interactions with other compounds. Such studies are crucial for understanding the surface properties of fatty alcohols and their potential applications in emulsification and stabilization processes .
Mechanism of Action
When applied topically, myristyl alcohol forms a protective barrier on the skin and hair, preventing moisture loss and keeping them hydrated and supple . It acts as an emulsifier, allowing oil and water-based ingredients to mix more easily, creating a smoother and more luxurious texture in personal care products . Additionally, myristyl alcohol has been found to have anti-inflammatory properties, making it beneficial for sensitive or irritated skin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues: Fatty Alcohols
Fatty alcohols with varying chain lengths (C12–C20) share tetradecanol’s amphiphilic nature but differ in physicochemical properties and applications.
Table 1: Physical and Thermal Properties of Selected Fatty Alcohols
Key Findings:
Chain Length vs. Melting Point: Longer chains (e.g., eicosanol, C20) exhibit higher melting points due to stronger van der Waals interactions, making them suitable for high-temperature applications .
Biological Activity: C14 and C16 alcohols (this compound, hexadecanol) dominate antimicrobial roles in animal glands, likely due to optimal balance between hydrophobicity and cellular penetration .
Monolayer Interactions: In phosphatidylcholine monolayers, longer alcohols (C16–C20) induce greater condensing effects than this compound, enhancing membrane stability .
Functional Analogues: Fatty Acids and Esters
Fatty acids (e.g., myristic acid) and esters (e.g., ethyl hexadecenoate) share this compound’s hydrocarbon backbone but differ in functional groups and reactivity.
Table 2: Comparison with Fatty Acids and Esters
Key Findings:
- Phase-Change Materials: this compound-myristic acid eutectic blends exhibit tailored melting points (~23–28°C), outperforming pure fatty acids in thermal cycling stability .
- Biological Signaling: Esters (e.g., ethyl hexadecenoate) are more volatile than this compound, making them preferable for insect pheromone systems .
Table 3: Performance in Composite Materials
Key Findings:
- Carbon Additives: Graphene aerogel increases this compound’s thermal conductivity by 290%, addressing its low inherent conductivity .
- Polymer Blends: PANI encapsulation prevents leakage but slightly reduces latent heat compared to pure this compound .
Biological Activity
Tetradecanol, a long-chain fatty alcohol with the chemical formula C14H30O, has garnered attention for its diverse biological activities. This compound is primarily known for its roles in antibacterial, anti-inflammatory, and immunomodulatory activities. This article explores the biological activity of this compound, supported by research findings and case studies.
1. Antibacterial Activity
This compound exhibits significant antibacterial properties against various pathogens. Research indicates that long-chain fatty alcohols, including this compound, can inhibit the growth of bacteria such as Staphylococcus aureus.
Table 1: Antibacterial Efficacy of Long-Chain Fatty Alcohols
Compound | Minimum Inhibitory Concentration (MIC) | Bactericidal Activity |
---|---|---|
1-Tetradecanol | 80 µg/mL | Yes |
1-Dodecanol | 40 µg/mL | Yes |
1-Tridecanol | 60 µg/mL | Yes |
The study demonstrated that this compound effectively reduced viable cell counts of S. aureus within hours of exposure, indicating its potential as a bactericidal agent without significant membrane damage .
2. Immunomodulatory Effects
This compound has been shown to modulate immune responses. A study conducted on murine T cells found that this compound at a concentration of 30 µM significantly inhibited the growth of EL-4 T cells and murine CD4+ T cells by downregulating NF-κB-mediated IL-2 secretion . This suggests a potential application in managing conditions characterized by excessive T cell activation.
Case Study: Inhibition of T Cell Growth
- Objective : To assess the impact of this compound on T cell proliferation.
- Method : EL-4 T cells were treated with varying concentrations of this compound.
- Results : A marked reduction in cell proliferation was observed at higher concentrations, correlating with decreased IL-2 production.
3. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects, particularly in periodontal disease models. A study involving New Zealand White rabbits with induced periodontitis showed that treatment with a this compound complex (1-TDC) significantly reduced macroscopic periodontal inflammation and bone loss compared to control groups .
Table 2: Effects of 1-Tetradecanol Complex on Periodontitis
Treatment Group | Periodontal Inflammation Reduction (%) | Bone Loss Reduction (%) |
---|---|---|
1-TDC Treatment | 10.1 ± 1.8 | 30% |
Placebo | Not significant | Not significant |
Control (No Treatment) | Not significant | Not significant |
The findings indicate that this compound may inhibit inflammatory cell infiltration and osteoclastic activity, offering a therapeutic approach for chronic periodontal disease management.
4. Other Physiological Activities
Beyond antibacterial and anti-inflammatory effects, this compound has been identified as a plant metabolite and pheromone . Its role in various biological processes highlights its potential utility in pharmacological applications.
Q & A
Q. How can researchers accurately determine the melting point of tetradecanol, and what factors contribute to variability in experimental results?
Basic Research Question
To determine the melting point, use differential scanning calorimetry (DSC) or capillary tube methods. Ensure uniform heating rates (e.g., 1–2°C/min) and calibrate instruments with reference standards. Trials should be repeated (≥3 times) to calculate an average, as seen in experimental data where trials yielded 38°C, 39°C, and 40°C (average: 39°C) . Variability arises from impurities, heating rate inconsistencies, or instrument calibration errors.
Q. What methodological considerations are critical when designing solid-liquid equilibrium (SLE) studies for this compound mixtures?
Advanced Research Question
SLE studies require precise control of temperature gradients and phase separation. For example, in 1-tetradecanol + benzene systems, discrepancies between datasets (e.g., Domanska vs. Carareto et al.) may stem from differences in sample purity or measurement techniques . Mitigate these by:
- Validating chemical purity via gas chromatography.
- Using high-resolution calorimeters for phase transition detection.
- Applying statistical tools (e.g., DISQUAC model) to reconcile data contradictions .
Q. How should researchers address conflicting hazard classifications for this compound in environmental toxicity assessments?
Advanced Research Question
this compound’s GreenScreen® Benchmark Score of 2 ("Use but Search for Safer Substitutes") highlights chronic aquatic toxicity (Very High) but lacks data on endocrine activity . To resolve contradictions:
- Cross-reference regulatory frameworks (e.g., EU 1272/2008 vs. EPA guidelines).
- Conduct gap-filling studies, such as in vitro assays for endocrine disruption.
- Apply weight-of-evidence approaches, as outlined in EU Annex XI, to integrate conflicting data .
Q. What experimental strategies can elucidate the impact of hydroxyl group position (e.g., 1-tetradecanol vs. 7-tetradecanol) on surfactant properties?
Advanced Research Question
Isomer-specific effects require comparative studies:
- Synthesize isomers via controlled oxidation or stereoselective catalysis.
- Measure critical micelle concentration (CMC) and interfacial tension for each isomer.
- Use molecular dynamics simulations to model hydrophilic head orientation, as positional changes alter hydration and ion-binding capacity .
Q. How can researchers optimize the synthesis of this compound derivatives for reproducibility in academic labs?
Basic Research Question
For derivatives like esters or ethers:
- Standardize reaction conditions (temperature, solvent, catalyst). For example, esterification with maleic anhydride requires anhydrous conditions and acid catalysis.
- Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR).
- Purify products using column chromatography or recrystallization, documenting yields and purity metrics .
Q. What statistical methods are recommended for analyzing discrepancies in thermophysical property data (e.g., melting points, SLE) across studies?
Advanced Research Question
Address discrepancies using:
- Bland-Altman plots to assess agreement between datasets.
- Multivariate regression to isolate variables (e.g., purity, instrument type).
- Uncertainty quantification via Monte Carlo simulations, particularly when data spans multiple decades (e.g., Domanska’s 1996 data vs. modern studies) .
Q. How should toxicity studies balance in vivo and in vitro approaches for this compound’s ecotoxicological profile?
Advanced Research Question
- Prioritize in vitro assays (e.g., algal growth inhibition tests) for preliminary screening, as mandated by OECD 201.
- Validate findings with in vivo models (e.g., Daphnia magna acute toxicity tests) to assess real-world impacts.
- Address data gaps (e.g., neurotoxicity) using organ-on-chip systems to reduce ethical concerns .
Q. What protocols ensure reproducibility in spectroscopic characterization of this compound?
Basic Research Question
- NMR : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for chemical shift calibration.
- FTIR : Dry samples thoroughly to avoid O-H stretching interference from moisture.
- Document acquisition parameters (e.g., scan numbers, resolution) to align with published spectra .
Q. How can computational models enhance the prediction of this compound’s phase behavior in complex mixtures?
Advanced Research Question
Leverage thermodynamic models like DISQUAC or COSMO-RS to predict SLE and vapor-liquid equilibria (VLE). Calibrate models using existing datasets (e.g., Domanska’s 1-tetradecanol + cyclohexane system) and validate against experimental results. Incorporate quantum mechanical calculations for isomer-specific interactions .
Q. What ethical and methodological standards apply when proposing this compound-related human toxicology studies?
Advanced Research Question
- Adhere to IRB protocols for participant selection, explicitly defining exclusion criteria (e.g., pre-existing respiratory conditions) .
- Use in silico toxicogenomics to minimize human trials.
- Ensure transparency in hazard communication per REACH regulations, avoiding ambiguous language in safety reports .
Properties
IUPAC Name |
tetradecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
Record name | TETRADECANOL | |
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Related CAS |
67905-32-2 (aluminum salt) | |
Record name | Myristyl alcohol [NF] | |
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DSSTOX Substance ID |
DTXSID9026926 | |
Record name | 1-Tetradecanol | |
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Molecular Weight |
214.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |
Record name | TETRADECANOL | |
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Record name | 1-Tetradecanol | |
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Record name | Myristyl alcohol | |
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Record name | Tetradecanol | |
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Boiling Point |
505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |
Record name | TETRADECANOL | |
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Record name | 1-TETRADECANOL | |
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Flash Point |
285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |
Record name | TETRADECANOL | |
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Record name | Myristyl alcohol | |
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Solubility |
In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |
Record name | 1-TETRADECANOL | |
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Density |
0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |
Record name | TETRADECANOL | |
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Vapor Density |
7.39 (Air = 1) | |
Record name | 1-TETRADECANOL | |
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Vapor Pressure |
0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |
Record name | Myristyl alcohol | |
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Record name | 1-TETRADECANOL | |
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Color/Form |
White solid, White crystals, Leaflets | |
CAS No. |
112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |
Record name | TETRADECANOL | |
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Record name | 1-Tetradecanol | |
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Record name | Alcohols, C10-16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C14-22 and C16-22-unsatd. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C14-16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C12-16 Alcohols | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C>14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C14-15 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-TETRADECANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Tetradecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C12-15 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C10-16 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C12-16 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C>14 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C14-15 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C14-22 and C16-22-unsatd. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Tetradecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alcohols, C14-15 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C12-16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetradecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C14-22 and C16-22-unsatd. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C>14 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetradecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C12-15 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C10-16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-TETRADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetradecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |
Record name | TETRADECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-TETRADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetradecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.